(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL
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Overview
Description
(S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. The compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing hydrogenation techniques with catalysts such as palladium on carbon.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate the enantiomers efficiently.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-one.
Reduction: 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-amine.
Substitution: 3-Amino-3-(5-methoxy-2-methylphenyl)propan-1-OL.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: Employed in asymmetric synthesis to introduce chirality into target molecules.
Biology:
Enzyme Inhibition Studies: Utilized in studying the inhibition of enzymes that interact with amino alcohols.
Protein Binding: Investigated for its binding affinity to various proteins.
Medicine:
Pharmaceutical Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting neurological disorders.
Industry:
Material Science: Used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL: The enantiomer of the compound with different biological activity.
3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL: A regioisomer with the fluorine atom in a different position on the aromatic ring.
3-Amino-3-(5-chloro-2-methylphenyl)propan-1-OL: A halogenated analog with chlorine instead of fluorine.
Uniqueness: (S)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
JWCDWPRUBSNVAJ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](CCO)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CCO)N |
Origin of Product |
United States |
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